3-nitrotiofenos
3-Nitrothiophenes are a class of heterocyclic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 3-position. These molecules exhibit a wide range of chemical properties and can be synthesized through various methods, including condensation reactions, halogenation processes, and direct substitution reactions.
The structural rigidity imparted by the thiophene ring confers these compounds with unique electronic and thermodynamic stabilities. Due to their functional groups, 3-nitrothiophenes are highly reactive and can participate in numerous chemical transformations such as reduction, alkylation, and oxidation. They find applications in organic synthesis, as intermediates for the preparation of pharmaceuticals, dyes, and other functional materials.
In addition to their synthetic utility, 3-nitrothiophenes also display interesting physical properties, including solubility characteristics and spectral behaviors that make them valuable tools in various analytical techniques. The presence of a nitro group significantly influences their reactivity, making these compounds versatile for use in the development of new materials and drug candidates.

Estructura | Nombre químico | CAS | MF |
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thiophene, 2,5-dichloro-3-nitro- | 37105-12-7 | C4HNO2SCl2 |
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1-(5-chloro-4-nitrothiophen-2-yl)ethanone | 42456-75-7 | C6H4NO3SCl |
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4-(benzenesulfonyl)-N-4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-ylbutanamide | 941966-85-4 | C17H15N3O5S3 |
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THIOPHENE, 3-BROMO-4-NITRO- | 39920-21-3 | C4H2NO2SBr |
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5-Bromo-4-nitrothiophene-2-sulfonyl Chloride | 64729-05-1 | C4HNO4S2ClBr |
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3-Nitrothiophene-2-carboxylic acid | 89283-80-7 | C5H3NO4S |
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1-(5-amino-4-nitrothiophen-2-yl)ethan-1-one | 1009-57-0 | C6H6N2O3S |
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Ethyl 5-chloro-4-nitrothiophene-2-carboxylate | 89640-03-9 | C7H6ClNO4S |
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5-chloro-4-nitrothiophene-2-sulfonyl chloride | 58457-24-2 | C4HNO4S2Cl2 |
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5-Methyl-4-nitrothiophene-2-sulfonyl Chloride | 61714-77-0 | C5H4CLNO4S2 |
Literatura relevante
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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